Cas no 1179681-88-9 (4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid)

4-Fluoro-3-(1H-pyrrol-1-yl)benzoic acid is a fluorinated aromatic compound featuring a pyrrole substituent at the 3-position and a carboxylic acid functional group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and bioavailability, while the pyrrole moiety offers potential for further functionalization. The carboxylic acid group allows for easy derivatization into esters, amides, or other derivatives. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid structure
1179681-88-9 structure
商品名:4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid
CAS番号:1179681-88-9
MF:C11H8FNO2
メガワット:205.185126304626
CID:6287710
PubChem ID:60175253

4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid 化学的及び物理的性質

名前と識別子

    • MFCD12158645
    • VS-11031
    • CS-0324856
    • 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid
    • 1179681-88-9
    • starbld0016403
    • AKOS010047706
    • 4-fluoro-3-pyrrol-1-ylbenzoic acid
    • インチ: 1S/C11H8FNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h1-7H,(H,14,15)
    • InChIKey: ZPYBMROHMPJKMR-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=C(C(=O)O)C=C1N1C=CC=C1

計算された属性

  • せいみつぶんしりょう: 205.05390666g/mol
  • どういたいしつりょう: 205.05390666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
OTAVAchemicals
2235454-1G
4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid
1179681-88-9 95%
1G
$375 2023-06-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1395526-1g
4-Fluoro-3-(1H-pyrrol-1-yl)benzoic acid
1179681-88-9 98%
1g
¥5378.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1395526-500mg
4-Fluoro-3-(1H-pyrrol-1-yl)benzoic acid
1179681-88-9 98%
500mg
¥3870.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1395526-250mg
4-Fluoro-3-(1H-pyrrol-1-yl)benzoic acid
1179681-88-9 98%
250mg
¥2875.00 2024-08-09
A2B Chem LLC
AU99322-100mg
4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid
1179681-88-9 95%
100mg
$367.00 2024-04-20
A2B Chem LLC
AU99322-250mg
4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid
1179681-88-9 95%
250mg
$423.00 2024-04-20
OTAVAchemicals
2235454-100MG
4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid
1179681-88-9 95%
100MG
$150 2023-06-25
OTAVAchemicals
2235454-500MG
4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid
1179681-88-9 95%
500MG
$250 2023-06-25
OTAVAchemicals
2235454-250MG
4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid
1179681-88-9 95%
250MG
$200 2023-06-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1395526-100mg
4-Fluoro-3-(1H-pyrrol-1-yl)benzoic acid
1179681-88-9 98%
100mg
¥2156.00 2024-08-09

4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid 関連文献

4-fluoro-3-(1H-pyrrol-1-yl)benzoic acidに関する追加情報

4-Fluoro-3-(1H-Pyrrol-1-yl)Benzoic Acid: A Comprehensive Overview

4-Fluoro-3-(1H-pyrrol-1-yl)benzoic acid, also known by its CAS number 1179681-88-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structure and potential applications in drug discovery and development. In this article, we will delve into the properties, synthesis, biological activity, and potential uses of 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid, while incorporating the latest research findings to provide a comprehensive understanding of this intriguing molecule.

The chemical structure of 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid consists of a benzoic acid core with two substituents: a fluorine atom at the para position and a pyrrole ring at the meta position. The presence of these groups imparts unique electronic and steric properties to the molecule, making it a valuable substrate for further functionalization. Recent studies have highlighted the importance of such structural features in modulating biological activity, particularly in receptor binding and enzyme inhibition.

One of the most notable aspects of 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid is its role as a building block in medicinal chemistry. Researchers have utilized this compound to construct bioactive molecules with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in inflammatory processes, offering promising leads for anti-inflammatory drug development.

The synthesis of 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent functional group transformations. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and enhancing scalability. These improvements are critical for meeting the growing demand for this compound in both academic and industrial settings.

In terms of biological activity, 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid has demonstrated potent inhibitory effects on various cellular pathways. For example, studies have shown that this compound can modulate the activity of G-protein coupled receptors (GPCRs), which are central targets in numerous therapeutic areas. Additionally, its ability to act as a ligand for nuclear receptors has opened new avenues for research in endocrine-related disorders.

The application of 4-fluoro-3-(1H-pyrrol-1-yli benzoic acid extends beyond pharmacology into materials science. Its aromatic structure makes it a candidate for use in organic electronics, where it can contribute to the development of novel semiconducting materials. Recent breakthroughs in this area have highlighted the potential for such compounds to revolutionize flexible electronics and optoelectronic devices.

In conclusion, 4-fluoro - 3 -( 1 H - pyrro l - 1 - yl ) benzoic acid, with its CAS number 1 7968 8 89 , is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with recent advances in synthesis and biological research, position it as a key player in future scientific endeavors. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to make significant contributions to both academic research and industrial innovation.

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